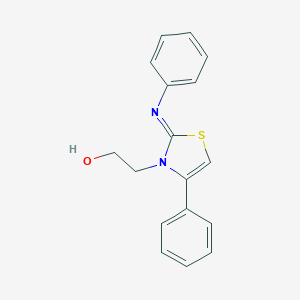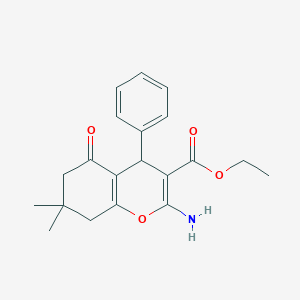
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound. It has been mentioned in the context of a one-pot, four-component, and green synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives .
Synthesis Analysis
The synthesis of this compound involves a one-pot, four-component reaction. This reaction involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The method is environmentally friendly, simple, and proceeds under mild reaction conditions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR). MCRs are a highly advantageous synthetic approach to functionalized molecular structures with new C–C, C–N, and C–O bonds . They offer a higher selectivity due to the formation of C–C and C–heteroatom bonds in a single step, as well as higher yields .
Wissenschaftliche Forschungsanwendungen
Green Synthesis
This compound has been used in the green synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives . The process involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly, simple, and proceeds under mild reaction conditions .
Drug Design
The structure of this molecule provides opportunities for drug design in three important regions: the aromatic ring of the benzopyran, substitution at C2-amine, and the substituted group at C4 position .
Multicomponent Reactions
This compound has been used in multicomponent reactions (MCRs) , a synthetic approach for facile formation of carbon–carbon bonds . MCRs offer higher selectivity due to the formation of C–C and C–heteroatom bonds in a single step, as well as higher yields .
Environmentally Friendly Reactions
This compound has been used in environmentally friendly reactions . It’s involved in a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 minutes . This procedure offers versatility, good yields, and environmentally friendly conditions .
Pharmacological Properties
1H-Pyrazole derivatives, which can be synthesized using this compound, have shown potent pharmacological properties . They have demonstrated anticancer, antimalarial, antiviral, and anti-inflammatory properties .
Biological Activities
The pyrazole-annulated heterocyclic framework, which can be synthesized using this compound, is a core moiety in numerous biologically active compounds. These compounds have shown antibacterial, antitumor, hypotensive, and vasodilating activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h5-9,15H,4,10-11,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXUFGJTBOSHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


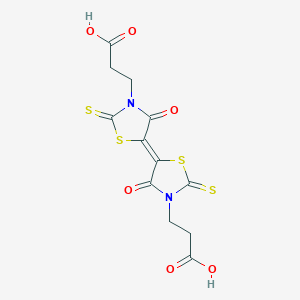
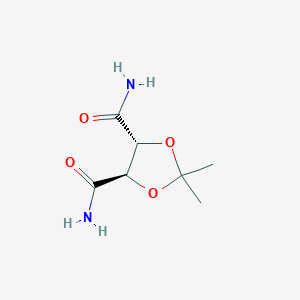
![4-[({2-Nitrophenyl}sulfanyl)amino]benzoic acid](/img/structure/B381949.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)



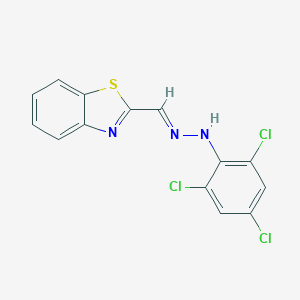
![2-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B381960.png)
![ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B381962.png)
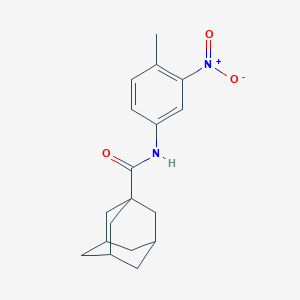
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-(2,4,6-trinitrophenyl)amine](/img/structure/B381965.png)
